molecular formula C15H12N4 B14230121 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- CAS No. 828265-46-9

5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-

Cat. No.: B14230121
CAS No.: 828265-46-9
M. Wt: 248.28 g/mol
InChI Key: BBGGTIYYIGXEIP-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is a heterocyclic compound that contains both indeno and pyrimidine moieties The presence of the imidazole ring adds to its chemical complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of indeno[1,2-d]pyrimidine derivatives with imidazole under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is unique due to the presence of the indeno moiety, which can enhance its biological activity and provide distinct electronic properties.

Properties

CAS No.

828265-46-9

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

5-imidazol-1-yl-2-methyl-5H-indeno[1,2-d]pyrimidine

InChI

InChI=1S/C15H12N4/c1-10-17-8-13-14(18-10)11-4-2-3-5-12(11)15(13)19-7-6-16-9-19/h2-9,15H,1H3

InChI Key

BBGGTIYYIGXEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(C3=CC=CC=C3C2=N1)N4C=CN=C4

Origin of Product

United States

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